8-Bromo-2-methylimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-2-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1194374-75-8 . It has a molecular weight of 211.06 . The IUPAC name for this compound is 8-bromo-2-methylimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound further reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The InChI code for 8-Bromo-2-methylimidazo[1,2-a]pyridine is 1S/C8H7BrN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis
8-Bromo-2-methylimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in a dry room .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
8-Bromo-2-methylimidazo[1,2-a]pyridine is utilized in various synthesis processes. For instance, its derivatives are involved in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, showing good yields and offering a simple workup process (Shaabani, Soleimani, & Maleki, 2006). Another study highlights its role in the synthesis of 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine, showcasing its ability to convert into different brominated products under varying conditions (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004).
Antibacterial Applications
There's significant research into the antibacterial properties of 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives. A notable study synthesized new imidazo[1,2-a]pyridine derivatives featuring pyridine, thiazole, or pyrazole, which demonstrated remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).
Cytotoxic Activities
The cytotoxic activities of 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives have also been explored. Research shows that replacing methyl groups with trifluoromethyl groups in certain derivatives does not notably affect cytotoxic activity, offering insights into new leads for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).
Chemical Synthesis and Characterization
In the field of chemical synthesis and characterization, studies have shown the potential of 8-Bromo-2-methylimidazo[1,2-a]pyridine in creating various chemical structures. For example, a research demonstrated its use in synthesizing imidazo[1,2-a]pyridines through hydroamination and aminooxygenation processes (Mohan, Rao, & Adimurthy, 2013). Another study highlighted its application in synthesizing tricyclic imidazole derivatives through tandem reactions, showcasing its versatility in creating complex organic compounds (Bäuerlein et al., 2009).
Safety And Hazards
properties
IUPAC Name |
8-bromo-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBVBQXNUXOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methylimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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